N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
CAS No.:
Cat. No.: VC15316453
Molecular Formula: C20H25NO4S2
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO4S2 |
|---|---|
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H25NO4S2/c1-3-16-4-6-18(7-5-16)25-13-20(22)21(12-19-15(2)8-10-26-19)17-9-11-27(23,24)14-17/h4-8,10,17H,3,9,11-14H2,1-2H3 |
| Standard InChI Key | WMLJTNQIQQUBPI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Introduction
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound featuring a unique structural arrangement that includes a tetrahydrothiophene ring, an ethylphenoxy group, and a methylthiophenylmethyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Key Structural Features:
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Molecular Formula: C19H23NO4S2
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Molecular Weight: Approximately 393.5 g/mol
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Functional Groups: Tetrahydrothiophene, ethylphenoxy, and methylthiophenylmethyl groups
Synthesis Steps:
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Starting Materials: The synthesis often begins with commercially available reagents that undergo transformations to form the desired compound.
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Reaction Conditions: Conditions such as temperature and solvent choice are crucial for achieving high yields and purity.
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Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is believed to interact with specific biological targets such as enzymes or receptors. The tetrahydrothiophene ring may facilitate binding through hydrophobic interactions or hydrogen bonding due to its electron-rich nature.
Potential Biological Activities:
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Anti-inflammatory Effects: Compounds with similar structures have shown anti-inflammatory properties, suggesting potential therapeutic uses.
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Antimicrobial Effects: The compound's unique structure may also confer antimicrobial activities.
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